1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine is an organic compound that features a triazole ring substituted with a methylsulfanylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazol-3-amine with 3-(methylsulfanyl)propyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Catalytic hydrogenation
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis[3-(Methylsulfanyl)propyl]benzene
- 1,3-Bis-methylsulfanyl-propan-2-ol
- Methylsulfanyl-benzene
Uniqueness
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both a triazole ring and a methylsulfanylpropyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The triazole ring provides stability and potential biological activity, while the methylsulfanyl group offers reactivity and the ability to undergo further chemical modifications.
Properties
Molecular Formula |
C6H12N4S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-(3-methylsulfanylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4S/c1-11-4-2-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |
InChI Key |
AVGDDKJZZXXQPB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCN1C=NC(=N1)N |
Origin of Product |
United States |
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